2-Bromo-3-fluoro-4-methylbenzoic acid
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Overview
Description
2-Bromo-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the reaction of 2-bromo-4-fluorobenzoic acid with methanol under catalytic conditions . The reaction conditions can be adjusted based on specific experimental requirements, such as temperature, solvent, and catalyst type.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalytic systems to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the reactivity of bromine and fluorine.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-fluoro-4-methylbenzoic acid is utilized in several scientific research applications:
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-4-methylbenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Comparison: 2-Bromo-3-fluoro-4-methylbenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and research purposes .
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFIYUUDWFSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427365-64-7 |
Source
|
Record name | 2-bromo-3-fluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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